

The Role of NH2-UAMC1110 in FAP Inhibition: A Technical Guide

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Compound of Interest

Compound Name: NH2-UAMC1110

Cat. No.: B11932292

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Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in oncology and other diseases characterized by active tissue remodeling. Its expression is highly restricted to the stromal compartment of many solid tumors, particularly on cancer-associated fibroblasts (CAFs), while being largely absent in healthy adult tissues. This differential expression profile makes FAP an attractive target for selective therapeutic intervention. UAMC1110 is a highly potent and selective inhibitor of FAP. Its derivative, **NH2-UAMC1110**, serves as a crucial building block for the development of FAP-targeted diagnostics and therapeutics, particularly radiolabeled imaging agents and radionuclide therapies. This technical guide provides an in-depth overview of the role of **NH2-UAMC1110** in FAP inhibition, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its evaluation.

Core Concept: FAP Inhibition by the UAMC1110 Scaffold

NH2-UAMC1110 is a derivative of the parent compound UAMC1110, a small molecule inhibitor characterized by a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold. The inhibitory activity of this class of compounds is primarily attributed to the cyanopyrrolidine "warhead". This functional group forms a covalent adduct with the catalytic serine residue (Ser624) in the active

site of FAP, leading to potent and durable inhibition of its enzymatic activity. The quinoline moiety and the glycine linker play crucial roles in orienting the molecule within the active site and contribute to its high affinity and selectivity for FAP over other related serine proteases.

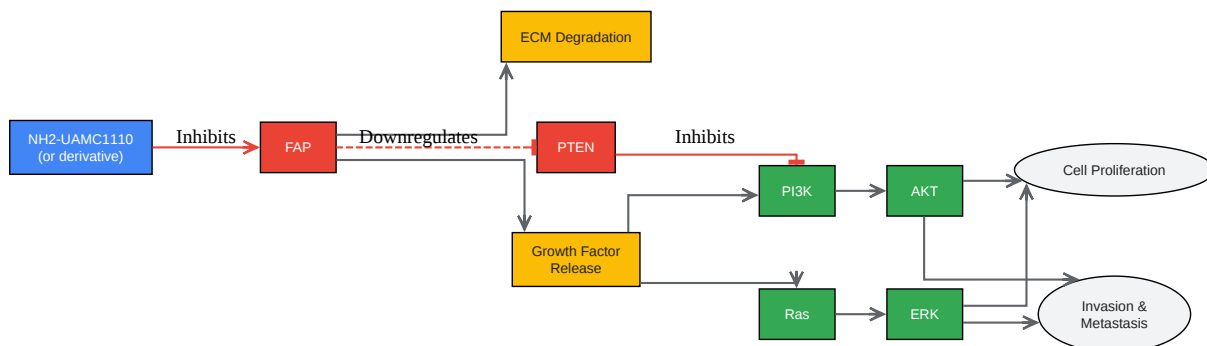
Data Presentation: Quantitative Inhibitory Profile

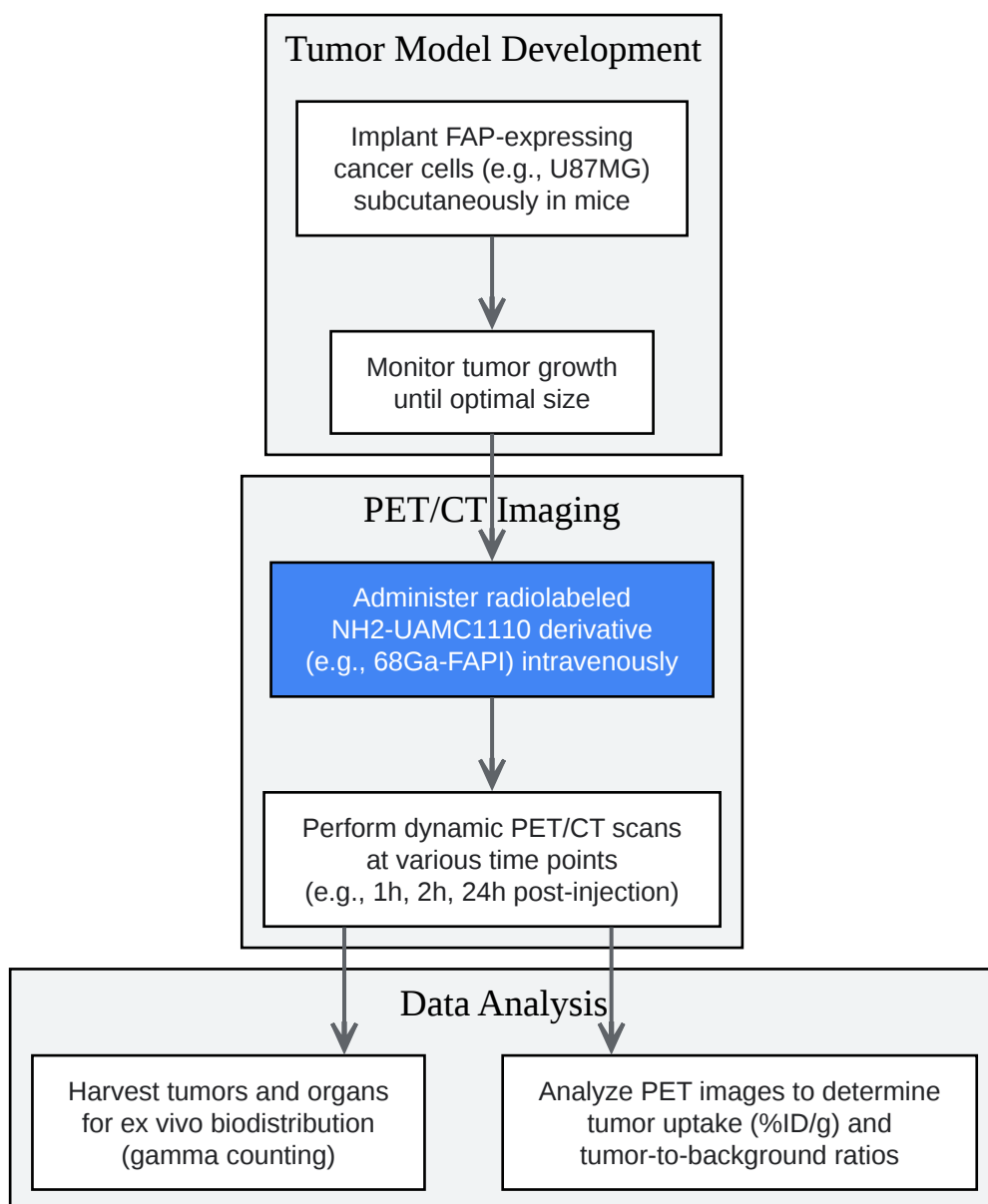
The potency and selectivity of UAMC1110 and its derivatives are critical parameters for their therapeutic and diagnostic utility. The following table summarizes the available quantitative data on the inhibitory activity of UAMC1110 against FAP and other homologous serine proteases. While specific IC₅₀ values for the **NH₂-UAMC1110** derivative are not consistently reported in isolation, its primary function as a linker for larger moieties (like radiotracer chelators) means its inhibitory profile is best represented by the parent compound and its functionalized analogues. The data presented here for UAMC1110 is indicative of the high affinity and selectivity of the core scaffold.

Compound	Target	IC ₅₀ (nM)	Reference(s)
UAMC1110	FAP	0.43 - 3.2	[1]
UAMC1110	DPP4	>10,000	[1]
UAMC1110	DPP8	>10,000	[1]
UAMC1110	DPP9	>10,000	[1]
UAMC1110	PREP	1,800	[1]

Signaling Pathways Modulated by FAP Inhibition

Inhibition of FAP activity by molecules derived from the UAMC1110 scaffold has been shown to impact key cellular signaling pathways involved in tumor growth, invasion, and metastasis. The downstream effects of FAP inhibition are complex and context-dependent but are thought to involve the modulation of the tumor microenvironment and direct effects on cancer cell signaling. Two of the prominent pathways affected are the PTEN/PI3K/AKT and the Ras-ERK signaling cascades.





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References

- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
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